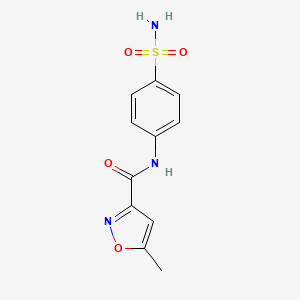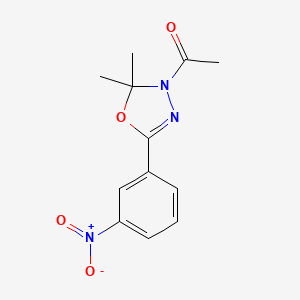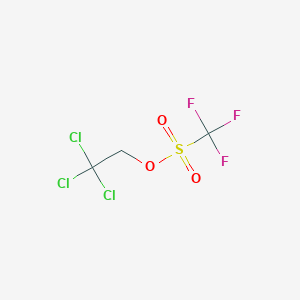
2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorofluorophenyl group, a thiophenyl group, an oxadiazole ring, and a pyrrolidine ring attached to an ethanone backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecule contains several rings, including a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom). The presence of these rings and the various functional groups attached to them would significantly influence the molecule’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyrrolidine ring might undergo reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings and functional groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Versatile Synthesis Methods : A study demonstrated the versatile synthesis of pyrazolopyridines and other pyrido fused systems, highlighting a three-component coupling process useful for creating complex bicyclic systems like thieno[3,2-b]pyridines and imidazo[4,5-b]pyridines. This method could be applicable for synthesizing derivatives of the given compound, showcasing its potential for generating diverse chemical libraries (Almansa et al., 2008).
Antimicrobial and Antiviral Activity
- Antimicrobial and Antiviral Potential : Research into 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives showed significant antimicrobial and antiviral activities. These findings suggest that structurally similar compounds, such as the one , could be explored for their potential as antimicrobial and antiviral agents, offering avenues for drug development (Attaby et al., 2006).
Optical and Fluorescent Materials
- Fluorescent Material Development : Studies on the synthesis of novel fluorescent materials, including the preparation of 1,2,5-oxadiazolo[3,4-c]pyridines with potential use in OLED devices, indicate that compounds with similar structures could be investigated for their optical properties and utility in electronic applications. This suggests potential research applications of the compound in the field of material science and electronics (Gorohmaru et al., 2002).
Anticancer Activity
- Potential Anticancer Agents : The discovery and structural activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents highlight the importance of the oxadiazole moiety in inducing apoptosis in cancer cells. This underscores the potential for compounds containing the oxadiazole ring, similar to the compound , to be explored as anticancer agents, pointing to a promising area of research for drug discovery and therapeutic applications (Zhang et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c19-13-3-1-4-14(20)12(13)9-16(24)23-7-6-11(10-23)17-21-18(25-22-17)15-5-2-8-26-15/h1-5,8,11H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPUHJJKZHREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)

![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2707822.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)

![N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2707827.png)
![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)

![6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride](/img/structure/B2707840.png)
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
